![molecular formula C13H24N2O3 B13900604 tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its tert-butyl ester group and its diazabicyclo octane core, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and sustainability compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems are designed to handle the specific reaction conditions required for the synthesis, including temperature control and precise reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the diazabicyclo octane core.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the tert-butyl ester group can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mecanismo De Acción
The mechanism of action of tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The diazabicyclo octane core can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl ester group can also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: shares similarities with other tert-butyl esters and diazabicyclo compounds.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl ester group with a diazabicyclo octane core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m1/s1 |
Clave InChI |
VFHJBNDFVGIHCI-YTWAJWBKSA-N |
SMILES isomérico |
C[C@H]([C@H]1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)CN1)O |
SMILES canónico |
CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


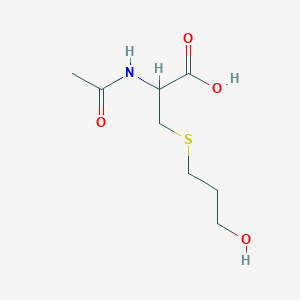
![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
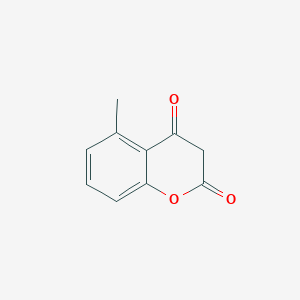
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)
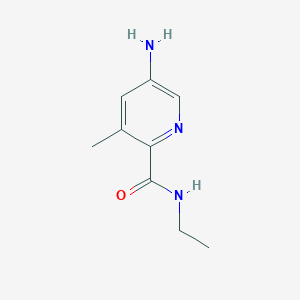
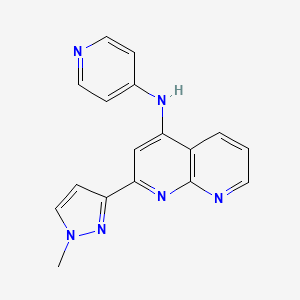

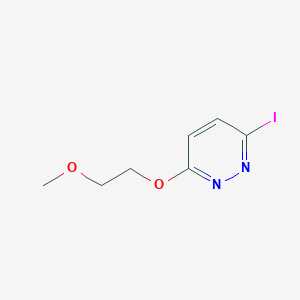
![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)
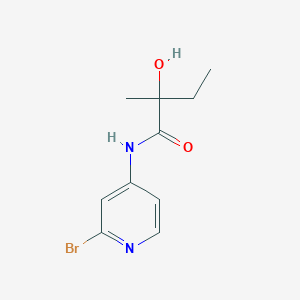
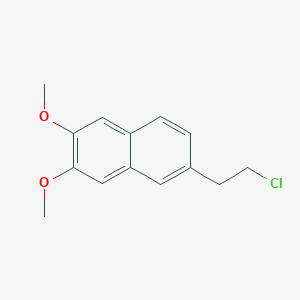
![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
